4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide is a complex organic compound that features a sulfonyl group, a thiazole ring, and nitro and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, followed by the introduction of the nitro and chloro substituents. The final step involves the sulfonylation and amidation reactions to form the target compound.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The nitro group is introduced through nitration reactions, while the chloro group can be added via chlorination.
Sulfonylation and Amidation: The sulfonyl group is introduced using sulfonyl chlorides, and the amidation is achieved by reacting the intermediate with butanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted thiazole derivatives.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The sulfonyl and nitro groups are known to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The thiazole ring may also play a role in binding to specific receptors or proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(4-nitrophenyl)thiazole: Similar in structure but lacks the sulfonyl and butanamide groups.
1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone: Shares the thiazole and nitro groups but differs in the overall structure.
Uniqueness
4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and nitro groups, along with the thiazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S2/c20-14-5-9-16(10-6-14)30(27,28)11-1-2-18(24)22-19-21-17(12-29-19)13-3-7-15(8-4-13)23(25)26/h3-10,12H,1-2,11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJQLYJHCWCMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.